2-(3-fluorophenyl)-3-(hydroxymethyl)-5-(2-methoxyethyl)pyrazolo[1,5-a]pyrazin-4(5H)-one
Description
The compound 2-(3-fluorophenyl)-3-(hydroxymethyl)-5-(2-methoxyethyl)pyrazolo[1,5-a]pyrazin-4(5H)-one belongs to the pyrazolo[1,5-a]pyrazin-4(5H)-one family, a heterocyclic scaffold known for its pharmacological versatility . Its structure features a pyrazolo[1,5-a]pyrazine core substituted with a 3-fluorophenyl group at position 2, a hydroxymethyl group at position 3, and a 2-methoxyethyl chain at position 3. The hydroxymethyl group enhances hydrophilicity, while the 3-fluorophenyl and 2-methoxyethyl moieties contribute to lipophilicity and metabolic stability.
Properties
IUPAC Name |
2-(3-fluorophenyl)-3-(hydroxymethyl)-5-(2-methoxyethyl)pyrazolo[1,5-a]pyrazin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16FN3O3/c1-23-8-7-19-5-6-20-15(16(19)22)13(10-21)14(18-20)11-3-2-4-12(17)9-11/h2-6,9,21H,7-8,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABJCNIPJAZIDNV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C=CN2C(=C(C(=N2)C3=CC(=CC=C3)F)CO)C1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16FN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(3-fluorophenyl)-3-(hydroxymethyl)-5-(2-methoxyethyl)pyrazolo[1,5-a]pyrazin-4(5H)-one is a member of the pyrazolo[1,5-a]pyrazine family, which has garnered attention for its potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C_{21}H_{17}FN_{4}O_{3}
- Molecular Weight : 392.4 g/mol
The structure features a pyrazolo[1,5-a]pyrazine core with various substituents that may influence its biological activity.
Biological Activity Overview
Recent studies have indicated that pyrazole derivatives exhibit a broad spectrum of biological activities, including:
- Antitumor Activity : Pyrazole compounds have shown promise in inhibiting cancer cell proliferation. For instance, derivatives similar to our compound have been reported to exert cytotoxic effects on various cancer cell lines through apoptosis induction and cell cycle arrest .
- Anti-inflammatory Effects : The anti-inflammatory potential of pyrazole derivatives has been documented, with mechanisms involving the inhibition of pro-inflammatory cytokines and enzymes such as COX-2 .
- Antimicrobial Properties : Some pyrazole derivatives have demonstrated antimicrobial activity against a range of pathogens, potentially through disruption of bacterial cell membranes or inhibition of key metabolic pathways .
The precise mechanisms through which this compound exerts its effects are still under investigation. However, several hypotheses include:
- Inhibition of Kinases : Many pyrazole derivatives are known to inhibit various kinases involved in signaling pathways that regulate cell growth and survival.
- Interaction with DNA : Some studies suggest that these compounds may intercalate into DNA or inhibit topoisomerases, leading to disruptions in DNA replication and transcription.
Case Study 1: Antitumor Activity
A study evaluated the antitumor efficacy of a related pyrazolo compound on human breast cancer cells. Results indicated that the compound induced apoptosis via the mitochondrial pathway and significantly reduced tumor growth in xenograft models. The study highlighted the potential for developing pyrazolo compounds as effective anticancer agents.
Case Study 2: Anti-inflammatory Effects
In an experimental model of arthritis, a pyrazole derivative exhibited significant reductions in joint swelling and pain. The compound was shown to downregulate the expression of inflammatory markers such as IL-6 and TNF-alpha, suggesting its utility in treating inflammatory diseases.
Research Findings
A summary of key findings related to the biological activity of related pyrazole compounds is presented in Table 1.
Comparison with Similar Compounds
Key Observations :
- The target compound’s hydroxymethyl group distinguishes it from analogs with purely lipophilic substituents (e.g., trifluoromethyl in or methoxyethyl in ).
- Fluorine at the 3-position on the phenyl ring may improve binding affinity through electronegative interactions, similar to fluorinated analogs in antitumor and antimicrobial studies .
SAR Trends :
- Electron-Withdrawing Groups (e.g., -CF₃, -Cl) improve metabolic stability but may reduce solubility.
- Hydrophilic Groups (e.g., hydroxymethyl) enhance solubility but require optimization to maintain membrane permeability.
Q & A
Q. What are the standard synthetic routes for this compound?
The compound is synthesized via cyclocondensation or nucleophilic substitution reactions. Key methods include:
- Cyclization in biphasic solvents : Reacting precursors (e.g., pyrazole-carboxamide derivatives) with Na₂CO₃ in 1,4-dioxane/water at 25°C for 12 hours, followed by ethyl acetate extraction (50% yield) .
- Pyridine-mediated coupling : Refluxing intermediates in pyridine (5–6 hours), followed by HCl neutralization and recrystallization from ethanol (yields 46–70%) .
Q. Table 1: Synthesis Conditions from Literature
| Method | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Biphasic cyclization | Na₂CO₃, 1,4-dioxane/water, 25°C, 12 h | 50% | |
| Pyridine reflux | Pyridine, HCl neutralization, ethanol recrystallization | 46–70% |
Q. Which spectroscopic techniques are essential for characterization?
- 1H/13C NMR : Assign aromatic protons (δ 7.5–8.5 ppm) and hydroxymethyl groups (δ 4.5–5.0 ppm). confirms structural consistency with literature data .
- Mass spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺ at m/z 411.88 for C₂₂H₂₂ClN₃O₃) .
- X-ray crystallography : Resolve crystal packing and dihedral angles (e.g., triclinic system, a = 7.17 Å, R factor <0.05) .
Q. What purification methods are effective post-synthesis?
- Recrystallization : Use ethanol/acetone (1:1) to isolate high-purity crystals () .
- Column chromatography : Apply silica gel with hexane:EtOAc gradients (3:1 to 1:1) for complex mixtures .
Advanced Research Questions
Q. How to optimize low yields in the final cyclization step?
Q. How to resolve discrepancies in 13C NMR assignments?
- 2D NMR techniques : Use HSQC/HMBC to correlate ambiguous signals (e.g., distinguishing hydroxymethyl vs. methoxyethyl carbons).
- Computational validation : Compare experimental shifts with DFT-predicted values (e.g., for C22H22ClN3O3 in ) .
- Reference analogs : Cross-check with structurally similar compounds (e.g., 3-(2,4-dichlorophenyl)pyrazolo[1,5-a]pyrimidine in ) .
Q. How to determine crystal structure and resolve conformational ambiguities?
- Single-crystal X-ray diffraction : Collect data at 293 K using a Bruker SMART CCD diffractometer (monochromatic Cu-Kα radiation). For C₂₂H₂₂ClN₃O₃, refine with R factor <0.041 and wR <0.115 () .
- Dihedral angle analysis : Confirm planarity of the pyrazolo-pyrazine core (e.g., angles 81.16°–77.15° in triclinic systems) .
Q. Table 2: Crystallographic Parameters
| Parameter | Value () |
|---|---|
| Crystal system | Triclinic (P1) |
| Unit cell dimensions | a = 7.17 Å, b = 10.70 Å, c = 13.92 Å |
| R factor | 0.041 |
Q. How to address contradictory biological activity data in related analogs?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
